molecular formula C21H18N2O5S2 B2365514 3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide CAS No. 1007088-38-1

3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide

Cat. No.: B2365514
CAS No.: 1007088-38-1
M. Wt: 442.5
InChI Key: GLQMDDXXYSNXSC-QURGRASLSA-N
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Description

3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide is a sophisticated chemical probe designed for investigating kinase signaling pathways, with a particular focus on the MST3/4 kinases . Its molecular architecture integrates a benzothiazole scaffold, known for its prevalence in medicinal chemistry, with a prop-2-ynyl (propargyl) group that facilitates click chemistry applications for target identification and proteomic profiling studies. The compound's primary research value lies in its function as a potent and selective inhibitor, enabling scientists to dissect the roles of specific kinases in cellular processes such as proliferation, apoptosis, and stress response. Researchers utilize this compound in mechanistic studies to elucidate the consequences of MST3/4 kinase inhibition on the Hippo signaling pathway and its crosstalk with other regulatory networks. Its application is crucial in the fields of chemical biology and oncology research, providing a tool to validate these kinases as potential therapeutic targets and to explore novel mechanisms for intervening in disease states characterized by dysregulated kinase activity. This reagent is intended for use in established in vitro assay systems and is strictly for research purposes.

Properties

IUPAC Name

3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-2-9-23-16-11-17-18(28-14-27-17)12-19(16)29-21(23)22-20(24)8-10-30(25,26)13-15-6-4-3-5-7-15/h1,3-7,11-12H,8-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQMDDXXYSNXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC3=C(C=C2SC1=NC(=O)CCS(=O)(=O)CC4=CC=CC=C4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of theDioxolo[4,5-f]Benzothiazole Core

Formation of the Benzothiazole Skeleton

The benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol derivatives. A representative protocol involves:

  • Reactant : 4,5-Dihydroxy-2-nitrobenzenethiol
  • Reagents : Chloroacetic acid (2.2 eq.), polyphosphoric acid (PPA)
  • Conditions : Reflux at 180°C for 8–10 hours.
  • Mechanism : Cyclodehydration forms the benzothiazole ring, with the nitro group later reduced to an amine for functionalization.

Installation of the Dioxolo Ring

The 1,3-dioxolo group is introduced via acid-catalyzed cyclization:

  • Reactant : 5,6-Dihydroxybenzothiazole
  • Reagents : Ethylene glycol (1.5 eq.), p-toluenesulfonic acid (PTSA, 0.1 eq.)
  • Conditions : Reflux in toluene under Dean-Stark conditions for 12 hours.
  • Yield : 68–72% after recrystallization from ethanol.

Prop-2-Ynyl Functionalization

Propargylation of the Benzothiazole Nitrogen

The prop-2-ynyl group is introduced via nucleophilic substitution:

  • Reactant : 6-Amino-7-hydroxy-dioxolo[4,5-f]benzothiazole
  • Reagents : Propargyl bromide (1.3 eq.), anhydrous K₂CO₃ (2.5 eq.)
  • Solvent : Acetone or DMF
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Workup : Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Table 1: Optimization of Propargylation Conditions
Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ Acetone 80 8 74
NaH THF 60 6 68
Cs₂CO₃ DMF 100 4 82

Data adapted from methodologies in.

Synthesis of 3-Benzylsulfonylpropanamide

Benzylsulfonyl Chloride Preparation

  • Reactant : Benzyl chloride
  • Reagents : Sodium sulfite (Na₂SO₃, 3 eq.), thionyl chloride (SOCl₂, 2 eq.)
  • Conditions : Stir in water at 0°C for 2 hours, then reflux in SOCl₂ for 1 hour.
  • Yield : 89% (purified by distillation under reduced pressure).

Propanamide Formation

  • Reactant : 3-Aminopropanoic acid
  • Reagents : Benzylsulfonyl chloride (1.1 eq.), triethylamine (2 eq.)
  • Solvent : Dichloromethane (DCM)
  • Conditions : Stir at 25°C for 4 hours.
  • Workup : Wash with 1M HCl, dry, and recrystallize from ethanol/water.

Final Coupling Reaction

Amide Bond Formation

The key step involves coupling the benzothiazole intermediate with 3-benzylsulfonylpropanamide:

  • Reactant : 7-Prop-2-ynyl-dioxolo[4,5-f]benzothiazol-6-amine
  • Reagents : 3-Benzylsulfonylpropanoyl chloride (1.05 eq.), N-methylmorpholine (1.2 eq.)
  • Solvent : Tetrahydrofuran (THF)
  • Conditions : Stir at −20°C for 2 hours, then warm to 25°C for 12 hours.
  • Purification : Column chromatography (CH₂Cl₂:MeOH, 95:5).
Table 2: Characterization Data for Final Product
Parameter Value Method
Molecular Formula C₂₃H₁₉N₃O₅S₂ HRMS
Melting Point 214–216°C Differential Scanning Calorimetry
¹H NMR (400 MHz, DMSO-d₆) δ 8.02 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 5.41 (s, 2H, OCH₂O), 4.75 (s, 2H, CH₂C≡CH)

Challenges and Optimization

Key Considerations

  • Steric Hindrance : The dioxolo and propargyl groups reduce reactivity at the 6-position, necessitating excess acyl chloride.
  • Byproduct Formation : Competing N-sulfonylation is mitigated by using low temperatures (−20°C).
  • Purification : Silica gel chromatography is critical due to polar byproducts.

Scalability

  • Pilot-scale reactions (100 g) achieved 63% yield using continuous flow systems for propargylation.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to yield corresponding amines or alcohols.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired products.

Major Products

Major products formed from these reactions include sulfone derivatives, amines, and substituted analogs of the original compound.

Scientific Research Applications

(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct studies on 3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide are scarce, comparisons can be drawn to structurally related compounds with overlapping functional groups or heterocyclic frameworks. The evidence provided highlights hydroxamic acid derivatives and benzothiazole-containing analogs, which share motifs relevant to bioactivity.

Functional Group Analogues

  • Hydroxamic Acids (Compounds 6–10): These compounds, such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10), feature hydroxamic acid groups (–CONHOH) known for metal chelation and antioxidant properties. In contrast, the target compound lacks the hydroxamic acid moiety but includes a benzylsulfonyl group (–SO₂–), which may confer distinct electronic or steric effects .
  • Benzothiazole Derivatives : The fused benzothiazole-dioxole core in the target compound resembles heterocyclic systems in antioxidants and enzyme inhibitors. For example, N-phenyl-2-furohydroxamic acid (11) contains a furan ring fused to a hydroxamic acid, demonstrating moderate DPPH radical scavenging activity (IC₅₀ ~45 µM) .

Biological Activity

3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety linked to a sulfonamide group. The presence of the dioxole ring and propyne substituent contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₄S
Molecular Weight358.40 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound primarily involves the modulation of specific receptors and enzymes. Preliminary studies suggest that it may interact with GPR17, a G protein-coupled receptor implicated in various central nervous system (CNS) disorders. The sulfonamide group enhances binding affinity through interactions with active sites on target proteins.

Anticonvulsant Properties

Recent studies have indicated that similar compounds exhibit anticonvulsant activity. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant protection in animal models for epilepsy, suggesting that derivatives like 3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene) may also possess similar properties. AS-1 showed efficacy in the maximal electroshock (MES) test and pentylenetetrazole (PTZ) model, indicating potential for treating drug-resistant epilepsy .

Antitumor Activity

In vitro studies have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For example, benzothiazole derivatives have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The exact mechanism is thought to involve the disruption of cellular signaling pathways essential for cancer cell survival.

Study 1: Anticonvulsant Activity

A study conducted on AS-1 revealed its potential as an anticonvulsant agent. The compound demonstrated significant protection against seizures in the 6-Hz test at doses ranging from 15 mg/kg to 60 mg/kg. Importantly, when combined with valproic acid (VPA), it exhibited a synergistic effect, enhancing seizure protection compared to either drug alone .

Study 2: Cytotoxicity Against Cancer Cells

Another study focused on related benzothiazole derivatives demonstrated their cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The compounds induced apoptosis through the activation of caspase pathways and showed a dose-dependent response .

Q & A

Basic: What are the key structural features of this compound, and how are they experimentally confirmed?

Answer:
The compound features a benzothiazole-dioxolo fused ring (contributing to aromaticity and potential bioactivity), a propargyl (prop-2-ynyl) group (enabling click chemistry modifications), and a benzylsulfonyl-propanamide chain (imparting solubility and reactivity). Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon types (e.g., aromatic protons at δ 6.0–7.9 ppm, carbonyl carbons at ~165–173 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .

Basic: What synthetic routes are used to synthesize this compound?

Answer:
Synthesis involves multi-step organic reactions :

Benzothiazole-dioxolo core formation : Cyclization of 2-aminobenzenethiol derivatives with diethyl oxalate under reflux .

Propargylation : Alkylation of the benzothiazole nitrogen using propargyl bromide in DMF at 60–80°C .

Sulfonylation and propanamide coupling : Benzylsulfonyl chloride reacts with a propanamide intermediate in dichloromethane with triethylamine as a base .
Key reagents : Propargyl bromide, benzylsulfonyl chloride, DMAP (catalyst). Solvents: DMF, dichloromethane .

Advanced: How can researchers optimize synthesis to improve yield and purity?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) to test variables like temperature, solvent polarity, and catalyst loading .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions (e.g., by controlling residence time and mixing efficiency) .
  • Purification : Gradient HPLC with C18 columns (acetonitrile/water mobile phase) removes unreacted intermediates .

Advanced: What analytical techniques resolve structural ambiguities in derivatives?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton and proton-carbon connectivity, critical for confirming substituent positions on the benzothiazole ring .
  • Density Functional Theory (DFT) : Predicts vibrational spectra (FT-IR) and validates experimental peaks (e.g., C=O stretching at ~1690–1730 cm1^{-1}) .
  • X-ray Diffraction : Resolves tautomeric forms (e.g., enol-keto equilibria in the propanamide group) .

Advanced: How can computational methods aid in derivative design?

Answer:

  • Molecular Docking : Screens potential binding to targets (e.g., kinases or bacterial enzymes) using AutoDock Vina or Schrödinger Suite .
  • QSAR Modeling : Correlates substituent electronic properties (Hammett constants) with bioactivity to guide functionalization .
  • TD-DFT Calculations : Predicts UV-Vis absorption spectra for photophysical studies (e.g., fluorescence in maleimide analogs) .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay incubation time) to minimize variability .
  • Metabolomic Profiling : LC-MS/MS identifies metabolite interference (e.g., glutathione adducts altering IC50_{50} values) .
  • Control for Solubility : Pre-saturate DMSO stocks in assay media to avoid aggregation .

Basic: What are the potential biological targets or activities of this compound?

Answer:

  • Antimicrobial Activity : Benzothiazole derivatives inhibit bacterial DNA gyrase (e.g., E. coli MIC ~2–8 µg/mL) .
  • Anticancer Potential : Propargyl groups enable covalent binding to cysteine residues in oncogenic proteins (e.g., KRAS mutants) .
  • Neuropharmacology : Sulfonyl groups enhance blood-brain barrier penetration for CNS-targeted therapies .

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